molecular formula C21H22N2O2 B4924231 1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol

1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol

Cat. No.: B4924231
M. Wt: 334.4 g/mol
InChI Key: OZHNUXYCXWSPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are widely recognized for their vibrant colors and are extensively used in dyeing processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 2-butoxy-5-methylaniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo compound .

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound is often carried out in large-scale reactors with precise control over temperature and pH. Continuous flow synthesis methods are also employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are used.

    Substitution: Reactions typically involve reagents like halogens or sulfonic acids under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible isomerization, affecting the compound’s binding affinity and activity. In biological systems, the compound can interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methoxyphenyl)diazenyl]naphthalen-2-ol
  • 1-[(3-methoxyphenyl)diazenyl]naphthalen-2-ol
  • 1-[(4-methoxyphenyl)diazenyl]naphthalen-2-ol

Uniqueness

1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol is unique due to its specific substituents, which influence its chemical reactivity, stability, and applications. The butoxy and methyl groups enhance its solubility and potential for industrial applications compared to its methoxy-substituted counterparts .

Properties

IUPAC Name

1-[(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-4-13-25-20-12-9-15(2)14-18(20)22-23-21-17-8-6-5-7-16(17)10-11-19(21)24/h5-12,14,24H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHNUXYCXWSPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.